N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-12-15(9-10-17(14)21-11-5-8-19(21)23)20-18(22)13-24-16-6-3-2-4-7-16/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAHJGINAKAENW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)COC2=CC=CC=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Phenoxyacetamide Moiety: The phenoxyacetamide moiety is formed through the reaction of phenoxyacetic acid with an amine derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide exhibits promising anticancer properties. In vitro tests have shown that the compound can inhibit the growth of various cancer cell lines, including:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H460 | 75.99% |
These results suggest a potential mechanism of action involving apoptosis induction and cell cycle arrest, which are critical in cancer therapeutics .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Preliminary findings suggest that it may protect neuronal cells from oxidative stress and apoptosis, possibly through the modulation of neurotrophic factors or inhibition of pro-apoptotic pathways .
Anti-inflammatory Properties
In addition to its anticancer and neuroprotective effects, this compound has demonstrated anti-inflammatory activity in various models. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation-related markers, making it a candidate for treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of several derivatives of this compound. The results indicated a structure–activity relationship (SAR) where modifications at specific positions enhanced cytotoxicity against breast cancer cells .
Case Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive function as measured by behavioral tests. Histological analysis showed reduced amyloid plaque deposition, suggesting its potential as a therapeutic agent in neurodegenerative conditions .
Mechanism of Action
The mechanism of action of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous acetamide derivatives identified in the evidence:
Structural and Functional Analysis
Backbone Similarities: All compounds share the acetamide core (R-NHCO-), enabling hydrogen-bonding interactions critical for biological activity or crystal packing . The phenoxy group in the target compound and ’s analog may enhance lipophilicity compared to chlorophenyl or thiazolyl substituents .
Key Substituent Variations: Pyrrolidinone vs. Pyrrolidine: The target’s 2-oxopyrrolidin-1-yl group introduces a carbonyl oxygen, improving hydrogen-bond acceptor capacity compared to the non-oxidized pyrrolidine in . Chlorophenyl vs.
Thienopyrimidinone derivatives () exhibit kinase inhibition, implying that the target’s pyrimidine-like pyrrolidinone could share similar mechanisms .
Synthesis and Safety: ’s compound is synthesized via standard amide coupling, but its ethylphenoxy group correlates with higher acute oral toxicity (Category 4) compared to methyl analogs . The target’s lack of halogens (e.g., chlorine in ) may reduce bioaccumulation risks but limit electrophilic reactivity .
Biological Activity
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide is a compound belonging to the class of phenylpyrrolidines. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula: . Its structure features a phenyl ring connected to a pyrrolidine moiety, which is characteristic of many biologically active compounds. The presence of the oxopyrrolidine group suggests potential interactions with various biological targets.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as enzyme inhibitors and receptor modulators.
-
α-Glucosidase Inhibition :
- A study demonstrated that related compounds showed potent inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. For instance, one derivative exhibited an inhibition rate of 87.3% at a concentration of 5.39 mmol/L, highlighting the potential of these compounds in managing diabetes by delaying glucose absorption .
- Opioid Receptor Interaction :
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : The compound likely binds to the active site of α-glucosidase, preventing substrate access and subsequent enzymatic action.
- Receptor Modulation : It may alter the signaling pathways associated with opioid receptors, contributing to its antagonistic properties.
Study 1: In Vitro α-Glucosidase Inhibition
In a series of experiments assessing various derivatives, one compound demonstrated remarkable inhibitory activity against α-glucosidase. The structure-activity relationship (SAR) analysis revealed that modifications in the pyrrolidine ring significantly influenced potency .
| Compound | Inhibition (%) | Concentration (mmol/L) |
|---|---|---|
| 4k | 87.3 | 5.39 |
| 4a | 75.0 | 6.00 |
| 4b | 65.5 | 4.50 |
Study 2: Opioid Receptor Antagonism
A library of compounds was synthesized based on the core structure similar to this compound. In vitro assays indicated varying degrees of κ-opioid receptor antagonism among them, with some showing high potency comparable to established antagonists like JDTic .
| Compound ID | κ-Receptor Binding Affinity (Ki) |
|---|---|
| 11a | 5 nM |
| 11b | 20 nM |
| 11c | 15 nM |
Q & A
Q. Table 1: Key Reaction Conditions for Synthesis
| Step | Conditions | Yield Range | References |
|---|---|---|---|
| Substitution | K₂CO₃, DMF, 80°C | 70–85% | |
| Reduction | Fe, HCl, 60°C | 65–75% | |
| Condensation | DCC, CH₂Cl₂, RT | 50–70% |
Q. Table 2: Analytical Techniques and Applications
| Technique | Purpose | Key Parameters |
|---|---|---|
| HPLC | Purity assessment | C18 column, 254 nm UV detection |
| ¹H NMR | Structural confirmation | δ 7.2–8.1 ppm (aromatic protons) |
| HRMS | Molecular formula | m/z 396.18 (M+H⁺) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
